6-Hydroxy Doxazosin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

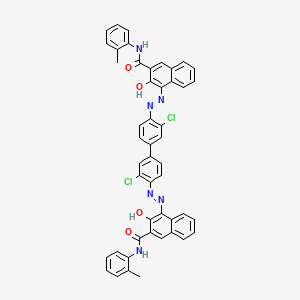

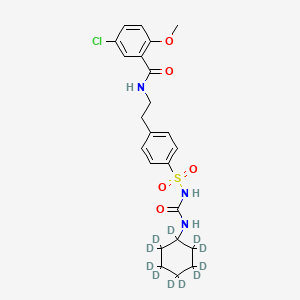

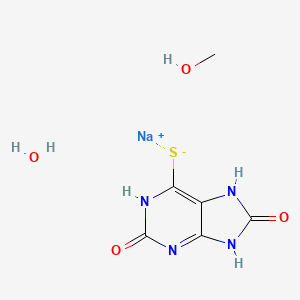

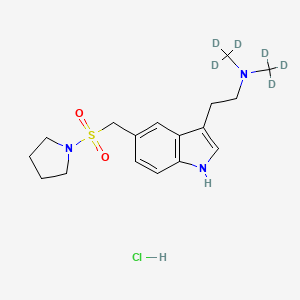

6-Hydroxy Doxazosin is a metabolite of Doxazosin, an α1-adrenergic antihypertensive agent . It has a molecular formula of C23H25N5O6 and a molecular weight of 467.47 . The chemical name of this compound is (4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl)(7-hydroxy-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The last step of the synthesis of Doxazosin mesilate, from which this compound is derived, uses methanol, which gives rise to a possible formation of the highly toxic alkyl mesilates .Molecular Structure Analysis

The molecular structure of this compound is characterized by its molecular formula C23H25N5O6 . It is a complex molecule with multiple functional groups.Chemical Reactions Analysis

This compound is a product of proteomics research applications . It is used for the analytical method development, method validation (AMV), Quality Controlled (QC) application . It is also found that Doxazosin is a photoliable compound in an aqueous environment .Mechanism of Action

Doxazosin, the parent compound of 6-Hydroxy Doxazosin, is a selective inhibitor of the alpha-1 subtype of alpha-adrenergic receptors . In the context of hypertension, it results in vasodilation of veins and arterioles and a decrease in total peripheral resistance and blood pressure . For benign prostatic hyperplasia (BPH), it inhibits postsynaptic alpha-1-adrenergic receptors in prostatic stromal and bladder neck tissues .

Safety and Hazards

Future Directions

The anticancer effects of Doxazosin have been examined in various types of malignancies from the viewpoint of drug repositioning or repurposing . A study has shown that Doxazosin induced autophagy and enhanced the anticancer effects of osimertinib on the cancer cells and cancer stem cells . This suggests a potential future direction for the use of 6-Hydroxy Doxazosin in cancer treatment.

Properties

IUPAC Name |

[4-(4-amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O5/c1-30-18-11-14-13(10-15(18)28)20(23)25-22(24-14)27-8-6-26(7-9-27)21(29)19-12-31-16-4-2-3-5-17(16)32-19/h2-5,10-11,19,28H,6-9,12H2,1H3,(H2,23,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSVHRYIETHRCFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=C(N=C2N)N3CCN(CC3)C(=O)C4COC5=CC=CC=C5O4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662010 |

Source

|

| Record name | [4-(4-Amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102932-26-3 |

Source

|

| Record name | [4-(4-Amino-6-hydroxy-7-methoxy-2-quinazolinyl)-1-piperazinyl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102932-26-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(4-Amino-6-hydroxy-7-methoxyquinazolin-2-yl)piperazin-1-yl](2,3-dihydro-1,4-benzodioxin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.